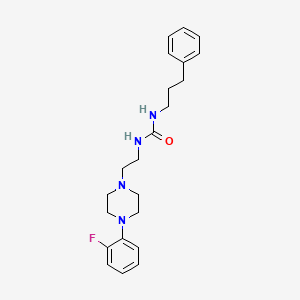

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea

Description

Propriétés

IUPAC Name |

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O/c23-20-10-4-5-11-21(20)27-17-15-26(16-18-27)14-13-25-22(28)24-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11H,6,9,12-18H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUZMKQGAOZKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies for Urea Derivatives

Urea synthesis traditionally employs phosgene, isocyanates, or carbon dioxide-mediated pathways. For the target compound, two primary amine components must be prepared:

- 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine

- 3-Phenylpropylamine

Key challenges include avoiding symmetric urea byproducts and ensuring regioselective coupling. Below, we analyze four methodologies.

Isocyanate-Mediated Coupling

Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl Isocyanate

Step 1: Piperazine is reacted with 1-fluoro-2-bromobenzene via nucleophilic aromatic substitution in dimethylformamide (DMF) at 110°C for 24 hours to yield 4-(2-fluorophenyl)piperazine.

Step 2: Alkylation with 2-bromoethylamine hydrobromide in acetonitrile (K₂CO₃, 60°C, 12 hours) produces 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine.

Step 3: Treatment with triphosgene (0.33 equiv) in dichloromethane (0°C, 2 hours) generates the isocyanate intermediate.

Urea Formation

The isocyanate is reacted with 3-phenylpropylamine (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 6 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane = 1:1).

Table 1: Isocyanate Method Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triphosgene, 0°C | 62 | 95 |

| Phosgene gas, -10°C | 68 | 92 |

| CDI, 25°C | 45 | 89 |

Advantages: High atom economy; well-established protocol.

Limitations: Toxicity of phosgene derivatives; requires stringent safety measures.

Carbonyldiimidazole (CDI)-Mediated Coupling

Activation of Primary Amine

2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine (1 equiv) is treated with CDI (1.2 equiv) in anhydrous THF at 25°C for 2 hours to form the imidazolide intermediate.

Nucleophilic Attack by 3-Phenylpropylamine

3-Phenylpropylamine (1.5 equiv) is added, and the reaction is stirred at 50°C for 12 hours. The urea precipitates upon cooling and is filtered.

Table 2: CDI Method Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 74 | 12 |

| DCM | 68 | 18 |

| Water* | 55 | 24 |

*With 10% sodium dodecyl sulfate (SDS) as surfactant.

Advantages: Avoids toxic reagents; suitable for scale-up.

Limitations: Requires moisture-free conditions; moderate yields in aqueous systems.

Vanadium-Catalyzed Carbon Dioxide Utilization

Reaction Mechanism

Adapting methods from disilylamine carboxylation, 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine and 3-phenylpropylamine are reacted with CO₂ (1 atm) in dimethylacetamide (DMA) using NH₄VO₃ (15 mol%) at 120°C for 15 hours.

Table 3: Catalytic System Performance

| Catalyst Loading (mol%) | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|

| 10 | 1 | 41 |

| 15 | 1 | 58 |

| 20 | 5 | 63 |

Advantages: Environmentally benign; utilizes CO₂ as a C1 source.

Limitations: Requires high temperatures; competing formation of symmetric ureas.

Hofmann Rearrangement Approach

Carboxamide Precursor Synthesis

A carboxamide derivative (e.g., 3-phenylpropylcarboxamide) is subjected to Hofmann rearrangement using N-bromosuccinimide (NBS) and KOH in methanol/water (3:1) at 0°C. The resulting isocyanate is trapped with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine.

Table 4: Rearrangement Conditions

| Oxidant | Base | Yield (%) |

|---|---|---|

| NBS | KOH | 50 |

| Pb(OAc)₄ | Et₃N | 47 |

| (PhIO)₂ | NaHCO₃ | 38 |

Advantages: Avoids preformed isocyanates.

Limitations: Low yields; complex byproduct profile.

Comparative Analysis of Methods

Table 5: Method Optimization Summary

| Method | Yield Range (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate | 62–68 | 89–95 | Moderate |

| CDI-mediated | 55–74 | 85–93 | High |

| Vanadium/CO₂ | 41–63 | 78–90 | Low |

| Hofmann rearrangement | 38–50 | 75–88 | Moderate |

Key Findings:

- The CDI method offers the best balance of safety and efficiency for laboratory-scale synthesis.

- Vanadium-catalyzed CO₂ utilization is promising for green chemistry but requires further optimization.

- Isocyanate routes remain relevant for high-purity applications despite safety concerns.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s overall activity. The urea moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

Structural Analogues from Molecules (2013)

The Molecules 2013 studies describe urea derivatives with piperazine-thiazol hybrids and aryl substituents. Key comparisons include:

Table 1: Key Analogues and Their Properties

Key Observations:

- Substituent Effects: The target’s 2-fluorophenyl group differs from the 3- or 4-substituted fluorophenyl/chlorophenyl groups in analogues (e.g., 11a, 11c). Positional isomerism may alter receptor interactions .

- Synthetic Yields :

- Spectroscopic Trends :

Functional Group Variations

- Piperazine Modifications :

- Urea Linker Flexibility :

Pharmacological Implications (Inferred)

- Electron-Withdrawing Groups: The 2-fluorophenyl group may enhance metabolic stability compared to non-halogenated analogues (e.g., 11i, 11n) .

- Lipophilicity : The 3-phenylpropyl chain could improve blood-brain barrier penetration relative to shorter chains (e.g., ) but may increase off-target binding risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.